![molecular formula C21H28N2O B14348512 Bis[3-(diethylamino)phenyl]methanone CAS No. 95612-32-1](/img/structure/B14348512.png)
Bis[3-(diethylamino)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[3-(diethylamino)phenyl]methanone, also known as Michler’s ethyl ketone, is an organic compound with the molecular formula C21H28N2O. It is a derivative of benzophenone and is characterized by the presence of two diethylamino groups attached to the phenyl rings. This compound is widely used in the production of dyes and pigments due to its electron-rich structure .
Vorbereitungsmethoden
Bis[3-(diethylamino)phenyl]methanone is typically synthesized through the Friedel-Crafts acylation of diethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction proceeds as follows: [ \text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} ]
In industrial settings, the synthesis is carried out under controlled conditions to ensure high yield and purity. The reaction is typically conducted in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .
Analyse Chemischer Reaktionen
Bis[3-(diethylamino)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis[3-(diethylamino)phenyl]methanone has a wide range of applications in scientific research:
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is used in the production of inks, coatings, and plastics due to its excellent light-absorbing properties
Wirkmechanismus
The mechanism of action of Bis[3-(diethylamino)phenyl]methanone involves its ability to absorb light and transfer energy to other molecules. This property makes it an effective photosensitizer. Upon absorption of light, the compound undergoes a transition to an excited state, which can then transfer energy to nearby molecules, initiating photochemical reactions. This mechanism is particularly useful in applications such as photodynamic therapy and photopolymerization .
Vergleich Mit ähnlichen Verbindungen
Bis[3-(diethylamino)phenyl]methanone is similar to other benzophenone derivatives, such as:
Bis[4-(dimethylamino)phenyl]methanone (Michler’s ketone): This compound has dimethylamino groups instead of diethylamino groups, making it less bulky and slightly different in reactivity.
Benzophenone: The parent compound without any amino substituents, used primarily as a photoinitiator in UV-curable coatings.
The uniqueness of this compound lies in its enhanced electron-donating ability due to the diethylamino groups, which makes it more effective in certain photochemical applications .
Eigenschaften
CAS-Nummer |
95612-32-1 |
|---|---|
Molekularformel |
C21H28N2O |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
bis[3-(diethylamino)phenyl]methanone |
InChI |
InChI=1S/C21H28N2O/c1-5-22(6-2)19-13-9-11-17(15-19)21(24)18-12-10-14-20(16-18)23(7-3)8-4/h9-16H,5-8H2,1-4H3 |
InChI-Schlüssel |
BMLZTHGBTGGBIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



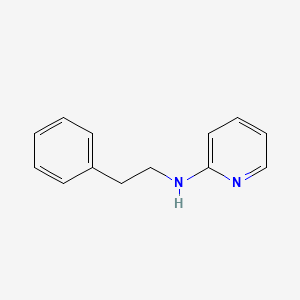
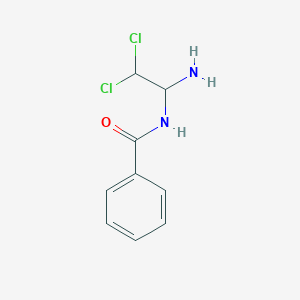

![3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-](/img/structure/B14348471.png)
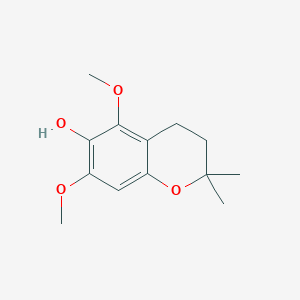
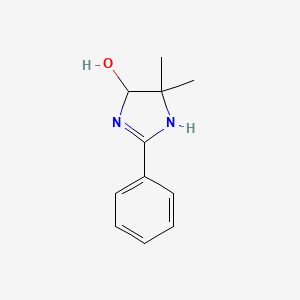
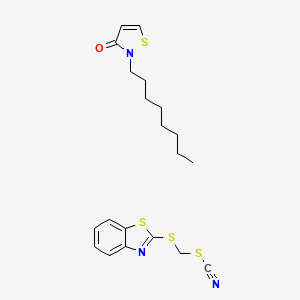

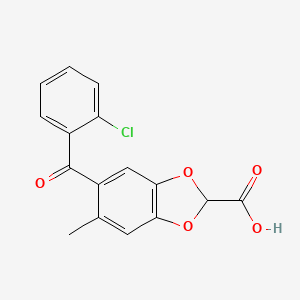
![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)



